1,3-Dodecanediol

Vue d'ensemble

Description

Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction .

Molecular Structure Analysis

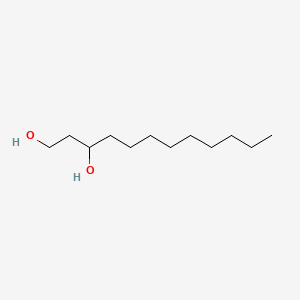

1,3-Dodecanediol is a diol with the molecular formula of C12H26O2. It is a white crystalline solid and is soluble in water, ethanol, and ether.

Physical And Chemical Properties Analysis

1,3-Dodecanediol has a molecular weight of 202.34 g/mol . It is a solid at room temperature . The storage temperature is room temperature, and it is sealed in dry conditions .

Applications De Recherche Scientifique

Biosynthesis of Polyesters and Polyurethanes

1,3-Dodecanediol serves as a monomer in the biosynthesis of α,ω-diols, which are crucial for producing polyesters and polyurethanes. A study by Ahsan et al. (2017) demonstrated the potential of renewable free fatty acids in the biosynthesis of medium- to long-chain α,ω-diols, including 1,12-dodecanediol, via enzymatic processes involving CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. This approach provides a sustainable alternative to petroleum-based products in the polymer industry (Ahsan et al., 2017).

Molecular Recognition and Stereochemistry

1,3-Dodecanediol, through its derivative forms, has been implicated in studies on molecular recognition and stereochemistry. Research by Kikuchi et al. (1991) explored the multiple hydrogen-bonding interactions of diols, including dodecanediol derivatives, with a multidentate polyhydroxy macrocycle, highlighting the importance of diols in understanding molecular recognition and selectivity based on stereochemical configurations (Kikuchi et al., 1991).

Biocatalysis and Whole-Cell Biotransformation

The utility of 1,3-Dodecanediol extends into biocatalysis, where Park and Choi (2020) investigated the whole-cell biotransformation of dodecane to produce 1,12-dodecanediol using cytochrome P450 monooxygenase. Their work underscores the role of biocatalysis in achieving selective oxidation of alkanes to valuable diols, offering environmentally friendly alternatives to chemical synthesis (Park & Choi, 2020).

Antitubercular Activity

The antitubercular activity of derivatives from 1,3-Dodecanediol has been examined, revealing that certain diamines and amino alcohols synthesized from 1,2-dodecanediol show significant activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of 1,3-Dodecanediol derivatives in developing antitubercular agents (Júnior et al., 2009).

Environmental and Industrial Applications

Further, the synthesis and application of 1,3-Dodecanediol in environmental and industrial contexts have been researched. For instance, the use of ionic liquids for the removal of thiols from jet fuel streams, where dodecanediol and its derivatives could potentially play a role in enhancing the efficiency and selectivity of such processes (Ferreira et al., 2014).

Safety and Hazards

1,3-Dodecanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and skin sensitization . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Propriétés

IUPAC Name |

dodecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPAEOOBURRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503541 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dodecanediol | |

CAS RN |

39516-24-0 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)